2,3-difluoro-4-(trifluoromethyl)benzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

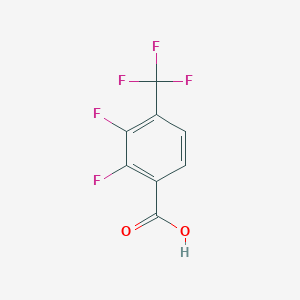

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O2/c9-5-3(7(14)15)1-2-4(6(5)10)8(11,12)13/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRNELYPUJPPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40946534 | |

| Record name | 2,3-Difluoro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237424-17-8, 23742-17-8 | |

| Record name | 2,3-Difluoro-4-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=237424-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Difluoro-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Difluoro-4-(trifluoromethyl)benzoic Acid

CAS Number: 237424-17-8

This technical guide provides a comprehensive overview of 2,3-difluoro-4-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of interest to researchers, scientists, and professionals in the field of drug development. This document summarizes its chemical properties, discusses its role in medicinal chemistry, and provides insights into its synthesis and safety protocols.

Physicochemical Properties

This compound is a polysubstituted aromatic compound. The presence of multiple fluorine atoms and a trifluoromethyl group significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in medicinal chemistry.

| Property | Value | Reference |

| CAS Number | 237424-17-8 | N/A |

| Molecular Formula | C₈H₃F₅O₂ | [1] |

| Molecular Weight | 226.10 g/mol | [1] |

| Melting Point | 119-122 °C | [1] |

| Appearance | White to off-white solid | General knowledge |

| Hazard | Irritant | [1] |

Role in Drug Discovery and Medicinal Chemistry

Fluorinated benzoic acids are crucial scaffolds in modern drug discovery. The incorporation of fluorine and trifluoromethyl groups can enhance a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability. While specific biological activity data for this compound is not widely published, its structural isomers have demonstrated significant utility in the development of novel therapeutics.

For instance, isomers such as 2-fluoro-4-(trifluoromethyl)benzoic acid have been used as precursors in the synthesis of active pharmaceutical ingredients (APIs) with improved agonistic activity on G protein-coupled receptors.[1] The fluorinated groups can participate in halogen bonding interactions with protein residues, leading to increased potency.[1] Similarly, 3-fluoro-4-(trifluoromethyl)benzoic acid is a key building block for the synthesis of potassium channel openers, which are under investigation for the treatment of epilepsy.

It is plausible that this compound serves a similar role as a key intermediate in the synthesis of complex molecules for structure-activity relationship (SAR) studies, aiming to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.

Synthesis

References

Synthesis of 2,3-Difluoro-4-(trifluoromethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a plausible synthetic pathway for the preparation of 2,3-difluoro-4-(trifluoromethyl)benzoic acid, a valuable building block in pharmaceutical and agrochemical research. The proposed synthesis commences with the commercially available starting material, 2,3-difluoroaniline, and proceeds through a trifluoromethylation step followed by conversion of the amino group to a carboxylic acid via a Sandmeyer reaction sequence.

Proposed Synthetic Pathway

The synthesis is envisioned to proceed in three main stages:

-

Trifluoromethylation: Introduction of a trifluoromethyl group at the 4-position of 2,3-difluoroaniline.

-

Diazotization and Cyanation (Sandmeyer Reaction): Conversion of the amino group of the resulting 2,3-difluoro-4-(trifluoromethyl)aniline to a nitrile.

-

Hydrolysis: Conversion of the nitrile group to the final carboxylic acid.

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,3-Difluoro-4-(trifluoromethyl)aniline

The regioselective trifluoromethylation of 2,3-difluoroaniline at the position para to the amino group is a key challenge. A Sandmeyer-type trifluoromethylation of a diazonium salt derived from 3,4-difluoroaniline could be an alternative approach, but we will focus on the direct trifluoromethylation of 2,3-difluoroaniline. Reagents such as sodium trifluoromethanesulfinate (Langlois' reagent) in the presence of an oxidant or trifluoromethyltrimethylsilane (Ruppert-Prakash reagent) with a suitable initiator are commonly used for such transformations.

Illustrative Protocol using a Sandmeyer-type Trifluoromethylation approach:

Aryl diazonium salts can be converted to trifluoromethylated arenes.[1] While a direct trifluoromethylation of 2,3-difluoroaniline is not explicitly detailed, a Sandmeyer-type reaction is a plausible method.[1][2]

| Reagent/Parameter | Condition | Purpose |

| Starting Material | 2,3-Difluoroaniline | Precursor |

| Diazotizing Agent | Sodium nitrite in aq. acid | Formation of diazonium salt |

| Trifluoromethylating Agent | e.g., CF3SO2Na, Cu(I) salt | Introduction of CF3 group |

| Solvent | Acetonitrile or similar | Reaction medium |

| Temperature | 0 - 5 °C (diazotization) | Control of diazonium salt stability |

| Room temp. to 50 °C (CF3-ation) | To effect trifluoromethylation |

Experimental Workflow:

Figure 2: General workflow for the trifluoromethylation of 2,3-difluoroaniline.

Step 2: Synthesis of 2,3-Difluoro-4-(trifluoromethyl)benzonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a robust method for converting an amino group on an aromatic ring to a nitrile group.[1]

Protocol:

-

Diazotization: 2,3-Difluoro-4-(trifluoromethyl)aniline is dissolved in a suitable acid (e.g., HCl, H2SO4) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The formation of diazonium salts in a continuous flow reactor can offer improved safety and control.[3]

-

Cyanation: In a separate flask, a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water is prepared. The cold diazonium salt solution is then slowly added to the cyanide solution. The reaction is often heated to facilitate the conversion.

-

Workup and Purification: After the reaction is complete, the mixture is typically neutralized and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by distillation or column chromatography.

| Reagent/Parameter | Typical Molar Ratio (to aniline) | Purpose |

| 2,3-Difluoro-4-(trifluoromethyl)aniline | 1.0 | Starting Material |

| Sodium Nitrite | 1.0 - 1.2 | Diazotizing Agent |

| Acid (e.g., HCl) | 2.5 - 3.0 | Diazotization Medium |

| Copper(I) Cyanide | 1.0 - 1.2 | Catalyst |

| Potassium Cyanide | 1.0 - 1.2 | Solubilizing Agent for CuCN |

| Temperature (Diazotization) | 0 - 5 °C | Stabilize Diazonium Salt |

| Temperature (Cyanation) | 50 - 100 °C | Promote Nitrile Formation |

Step 3: Hydrolysis of 2,3-Difluoro-4-(trifluoromethyl)benzonitrile

The final step is the hydrolysis of the benzonitrile to the corresponding benzoic acid. This can be achieved under either acidic or basic conditions.[4][5][6][7]

Acidic Hydrolysis Protocol:

-

The 2,3-difluoro-4-(trifluoromethyl)benzonitrile is refluxed in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.

-

The reaction progress is monitored by a suitable technique (e.g., TLC, GC).

-

Upon completion, the reaction mixture is cooled, and the product often precipitates.

-

The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Basic Hydrolysis Protocol:

-

The benzonitrile is refluxed in an aqueous or alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

After the reaction is complete, the mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

The product is collected by filtration, washed, and can be recrystallized for purification.

| Reagent/Parameter | Condition (Acidic) | Condition (Basic) |

| Hydrolyzing Agent | Concentrated H2SO4 or HCl | Aqueous NaOH or KOH |

| Solvent | Water | Water or Ethanol/Water |

| Temperature | Reflux | Reflux |

| Workup | Cooling and filtration | Acidification, cooling, and filtration |

Data Summary

Quantitative data for the specific synthesis of this compound is not available in the searched literature. The following table provides expected yield ranges based on similar reported reactions.

| Reaction Step | Starting Material | Product | Expected Yield (%) |

| Trifluoromethylation | 2,3-Difluoroaniline | 2,3-Difluoro-4-(trifluoromethyl)aniline | 40 - 70 |

| Sandmeyer Cyanation | 2,3-Difluoro-4-(trifluoromethyl)aniline | 2,3-Difluoro-4-(trifluoromethyl)benzonitrile | 60 - 85 |

| Hydrolysis | 2,3-Difluoro-4-(trifluoromethyl)benzonitrile | This compound | 85 - 95 |

Conclusion

The synthesis of this compound from 2,3-difluoroaniline is a feasible multi-step process. The key steps involve modern synthetic methodologies, including a challenging trifluoromethylation and a classic Sandmeyer reaction sequence. While this guide provides a robust framework based on established chemical principles, laboratory optimization of each step will be crucial to achieve high yields and purity of the final product. Researchers and drug development professionals can use this guide as a starting point for the synthesis of this and other similarly substituted fluorinated aromatic compounds.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]

- 5. scribd.com [scribd.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Solved 3. Write the specific reaction (starting with | Chegg.com [chegg.com]

An In-depth Technical Guide to 2,3-difluoro-4-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid that holds significant interest within the fields of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and a trifluoromethyl group onto the benzoic acid scaffold can profoundly influence the molecule's physicochemical and biological properties. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers and professionals in drug development.

Chemical Structure and Properties

This compound possesses a benzene ring substituted with a carboxylic acid group, two fluorine atoms at positions 2 and 3, and a trifluoromethyl group at position 4.

Chemical Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 237424-17-8

-

Molecular Formula: C₈H₃F₅O₂

-

Molecular Weight: 226.10 g/mol

The presence of multiple fluorine atoms and the trifluoromethyl group significantly impacts the electronic nature of the aromatic ring and the acidity of the carboxylic acid proton. These substitutions are known to enhance metabolic stability, binding affinity to biological targets, and other pharmacokinetic properties in drug candidates.[1][2]

Physicochemical Data

Quantitative data for this compound and related compounds are summarized in the table below for comparative analysis. Data for the target compound is limited in publicly available literature; therefore, data for structurally similar compounds is included to provide context.

| Property | This compound | 3,5-Difluoro-4-(trifluoromethyl)benzoic acid | 2-Fluoro-4-(trifluoromethyl)benzoic acid | 3-Fluoro-4-(trifluoromethyl)benzoic acid |

| Melting Point (°C) | 119-122 | Data not available | 168 - 170 | 174-179 |

| Boiling Point (°C) | Data not available | 252 | Data not available | 251 |

| pKa | Data not available | Data not available | Data not available | 3.35 (Predicted) |

| Solubility | Data not available | Data not available | Soluble in methanol | Soluble in DMSO (Slightly), Methanol (Slightly) |

Synthesis and Experimental Protocols

General Experimental Protocol for the Synthesis of a Fluorinated Benzoic Acid Derivative (Hypothetical)

This protocol is a generalized procedure based on common organic synthesis techniques for analogous compounds and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

1,2,3-trifluoro-4-(trifluoromethyl)benzene (starting material)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry ice (solid carbon dioxide)

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is assembled. The system is flushed with dry nitrogen.

-

Dissolution of Starting Material: 1,2,3-trifluoro-4-(trifluoromethyl)benzene is dissolved in anhydrous diethyl ether or THF and added to the reaction flask. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for a specified time to ensure complete lithiation.

-

Carboxylation: An excess of crushed dry ice is added to the reaction mixture in small portions. The reaction is allowed to warm to room temperature overnight with continuous stirring.

-

Work-up: The reaction is quenched by the slow addition of 1 M HCl. The aqueous and organic layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the final product.

The following diagram illustrates a generalized workflow for the synthesis and purification of a fluorinated benzoic acid.

Spectroscopic Data

¹H NMR: The spectrum would be expected to show a single aromatic proton, likely a complex multiplet due to coupling with the adjacent fluorine atoms. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR: The spectrum would display eight distinct carbon signals. The carbon atoms attached to fluorine would show characteristic C-F couplings. The trifluoromethyl carbon would appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: This would be the most informative spectrum, with distinct signals for the two aromatic fluorine atoms and the trifluoromethyl group. The chemical shifts and coupling constants would be indicative of their positions on the aromatic ring.

IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 3000 cm⁻¹), a sharp C=O stretching band (around 1700 cm⁻¹), and C-F stretching bands in the region of 1100-1300 cm⁻¹.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (226.10 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and potentially the trifluoromethyl group.

Applications in Drug Discovery and Research

Fluorinated benzoic acids are valuable building blocks in drug discovery. The incorporation of fluorine can enhance several key properties of a drug candidate, including:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the drug's half-life.[1]

-

Binding Affinity: Fluorine can participate in hydrogen bonding and other non-covalent interactions, potentially increasing the binding affinity of a molecule to its biological target.[2] A structure-activity relationship study on 2-fluoro-4-(trifluoromethyl)benzoic acid indicated that the fluorine and trifluoromethyl groups improve the agonistic activity at G protein-coupled receptors through halogen bonding interactions.[2]

-

Lipophilicity: The introduction of fluorine can modulate the lipophilicity of a molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.[1]

While specific biological activities for this compound have not been detailed in the available literature, its structural motifs suggest it could be a valuable precursor for the synthesis of novel therapeutic agents.

Potential Signaling Pathway Involvement

Given that structurally related compounds have shown activity at G protein-coupled receptors (GPCRs), it is plausible that derivatives of this compound could modulate GPCR signaling pathways. These pathways are crucial in a vast array of physiological processes and are common targets for drug development.

The following diagram illustrates a simplified, generalized GPCR signaling pathway that could potentially be modulated by a derivative of the title compound.

Conclusion

This compound is a chemical compound with significant potential for application in research and development, particularly in the pharmaceutical industry. Its unique substitution pattern offers opportunities for the synthesis of novel molecules with enhanced biological and physicochemical properties. While detailed experimental and biological data for this specific compound are currently limited, the information available for structurally related compounds provides a strong rationale for its further investigation as a valuable building block in the design of new therapeutic agents. Future research should focus on developing efficient synthetic routes and exploring the biological activities of its derivatives to fully unlock its potential.

References

physical and chemical properties of 2,3-difluoro-4-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-(trifluoromethyl)benzoic acid, a halogenated aromatic carboxylic acid, represents a significant building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring two adjacent fluorine atoms and a trifluoromethyl group on the benzoic acid core, imparts distinct electronic properties and conformational constraints. These characteristics are of considerable interest for the rational design of novel pharmaceuticals and advanced materials. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates, while the fluorine substituents can modulate pKa, lipophilicity, and molecular conformation. This document provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for the determination of its key characteristics.

Physicochemical Properties

Quantitative data for this compound is limited in the public domain. The available information is summarized below. For context, properties of structurally related isomers are also provided to offer a comparative perspective.

Table 1: Physical and Chemical Properties of this compound and Related Isomers

| Property | This compound | 3-Fluoro-4-(trifluoromethyl)benzoic Acid | 3,5-Difluoro-4-(trifluoromethyl)benzoic Acid |

| CAS Number | 237424-17-8[1][2] | 115754-21-7[3][4][5] | 261945-09-9[6] |

| Molecular Formula | C₈H₃F₅O₂[1][2] | C₈H₄F₄O₂ | C₈H₃F₅O₂[6] |

| Molecular Weight | 226.10 g/mol [2] | 208.11 g/mol [3] | 226.1 g/mol [6] |

| Melting Point | 119-122 °C[7] | 174-179 °C[3][4] | Not available |

| Boiling Point | Not available | 251 °C[3][5] | 252 °C[6] |

| Solubility | Not available | Slightly soluble in DMSO and Methanol[3][5] | Not available |

| pKa | Not available | 3.35 ± 0.10 (Predicted)[3] | Not available |

Experimental Protocols

Due to the scarcity of experimental data for this compound, this section provides detailed, generalized protocols for determining its key physicochemical properties.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

-

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer, mortar and pestle.

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

Determination of Boiling Point (Micro Method)

For small quantities of a substance, the boiling point can be determined using a micro-boiling point or capillary method.

-

Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., oil bath).

-

Procedure:

-

A few drops of the liquid are placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

The test tube is attached to a thermometer and heated in a heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8][9][10][11][12]

-

Determination of Solubility

The solubility of the compound in various solvents can be determined by the following qualitative and quantitative methods.

-

Qualitative Procedure:

-

Add approximately 10-20 mg of the compound to 1 mL of the desired solvent in a small test tube.

-

Vigorously shake the tube for 1-2 minutes at room temperature.

-

Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the compound is considered soluble. If not, it is sparingly soluble or insoluble.[13][14][15][16]

-

-

Quantitative Procedure (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[14]

-

Determination of Acid Dissociation Constant (pKa)

The pKa can be determined by potentiometric titration.

-

Apparatus: pH meter, burette, beaker, magnetic stirrer.

-

Procedure:

-

A known concentration of the benzoic acid derivative is dissolved in a suitable solvent (e.g., a water/methanol mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pH at the half-equivalence point corresponds to the pKa of the acid.

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[17][18]

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique (e.g., GC-MS or LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Analysis: Obtain the mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions.

-

Chemical Synthesis and Reactivity

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic pathway to this compound.

The reactivity of this compound is expected to be characteristic of other benzoic acids. The carboxylic acid group can undergo esterification, amidation, and reduction. The aromatic ring, being electron-deficient due to the fluorine and trifluoromethyl substituents, will be deactivated towards electrophilic aromatic substitution and activated towards nucleophilic aromatic substitution.

Logical Workflow for Property Determination

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

Caption: Logical workflow for the characterization of the target compound.

Conclusion

This compound is a valuable, albeit under-characterized, synthetic building block. While its fundamental identifying information is known, a comprehensive experimental dataset of its physicochemical properties is lacking. The experimental protocols and logical workflows provided in this guide offer a clear path for researchers to fully characterize this compound. Such data is crucial for its effective application in the development of new pharmaceuticals and functional materials, where precise control over molecular properties is paramount. Further research into the synthesis and reactivity of this compound will undoubtedly open new avenues for its use in various scientific disciplines.

References

- 1. 237424-17-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Cas 115754-21-7,3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID | lookchem [lookchem.com]

- 4. 3-Fluoro-4-(trifluoromethyl)benzoic acid 98 115754-21-7 [sigmaaldrich.com]

- 5. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 115754-21-7 [chemicalbook.com]

- 6. 3,5-Difluoro-4-(trifluoromethyl)benzoic acid [myskinrecipes.com]

- 7. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. byjus.com [byjus.com]

- 11. Video: Boiling Points - Concept [jove.com]

- 12. scribd.com [scribd.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. solubility experimental methods.pptx [slideshare.net]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to 2,3-Difluoro-4-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-difluoro-4-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Due to its unique substitution pattern, this compound presents a valuable scaffold for the development of novel therapeutic agents and advanced materials. This document outlines the key physicochemical properties, a detailed, plausible experimental protocol for its synthesis, and representative analytical data. The strategic incorporation of fluorine and trifluoromethyl groups can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making this class of compounds highly relevant for modern drug discovery.[1][2]

Introduction

Fluorinated organic molecules have become indispensable tools in pharmaceutical and agrochemical research. The introduction of fluorine atoms into a molecular structure can dramatically alter its physical, chemical, and biological properties. Specifically, fluorinated benzoic acids are crucial building blocks in the synthesis of a wide range of biologically active compounds. The presence of multiple fluorine substituents, as in this compound, offers a unique combination of electronic and steric effects that can be exploited in the design of molecules with enhanced efficacy and optimized pharmacokinetic profiles.

The trifluoromethyl group is a particularly important substituent in medicinal chemistry. It is known to increase lipophilicity, which can improve a drug's ability to cross cell membranes, and enhance metabolic stability by blocking sites susceptible to enzymatic degradation. This often leads to a longer duration of action in the body.

This guide serves as a technical resource for researchers interested in the synthesis and application of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 237424-17-8 | |

| Molecular Formula | C₈H₃F₅O₂ | |

| Molecular Weight | 226.10 g/mol | |

| Melting Point | 119-122 °C | |

| Appearance | White to off-white solid | |

| Purity | ≥98% |

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves a multi-step process starting from 1,2,3-trifluorobenzene, as illustrated in the workflow diagram below. This pathway utilizes directed ortho-lithiation, trifluoromethylation, and subsequent carboxylation to achieve the desired product.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Materials:

-

1,2,3-Trifluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Trifluoromethyl iodide (CF₃I) or (Trifluoromethyl)trimethylsilane (TMSCF₃)

-

Lithium diisopropylamide (LDA)

-

Dry tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl), aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

Step 1 & 2: Synthesis of 1,2,3-Trifluoro-4-(trifluoromethyl)benzene

-

To a solution of 1,2,3-trifluorobenzene (1.0 eq) in dry THF under an inert atmosphere at -78 °C, slowly add n-butyllithium (1.1 eq).

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

-

To this solution, add a source of electrophilic trifluoromethyl, such as trifluoromethyl iodide or (trifluoromethyl)trimethylsilane (1.2 eq).

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1,2,3-trifluoro-4-(trifluoromethyl)benzene.

Step 3, 4 & 5: Synthesis of this compound

-

To a solution of 1,2,3-trifluoro-4-(trifluoromethyl)benzene (1.0 eq) in dry THF under an inert atmosphere at -78 °C, add freshly prepared lithium diisopropylamide (LDA) (1.1 eq).

-

Stir the mixture at -78 °C for 2 hours.

-

Add an excess of crushed dry ice to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 1-2 with a concentrated HCl solution.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain the pure product.

Analytical Data

While specific spectroscopic data for this compound is not widely published, the following tables provide expected analytical data based on its structure and data from analogous compounds.

Table 2: Representative ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ~11.0 | br s | - | COOH |

| ~7.8 | m | - | Ar-H |

| ~7.4 | m | - | Ar-H |

Table 3: Representative ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O |

| ~150 (dd) | C-F |

| ~145 (dd) | C-F |

| ~130 (q) | C-CF₃ |

| ~125 | Ar-C |

| ~120 (q) | CF₃ |

| ~115 | Ar-C |

Table 4: Representative IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| 2500-3300 | O-H stretch (broad) |

| ~1700 | C=O stretch |

| 1100-1400 | C-F stretch |

Table 5: Representative Mass Spectrometry Data (EI)

| m/z | Interpretation |

| 226 | [M]⁺ |

| 209 | [M-OH]⁺ |

| 181 | [M-COOH]⁺ |

| 157 | [M-CF₃]⁺ |

Applications in Drug Discovery and Signaling Pathways

While there is no specific information linking this compound to a particular signaling pathway, its structural motifs are highly relevant in drug design. Fluorinated benzoic acids are key components in a variety of therapeutic agents. The strategic placement of fluorine and trifluoromethyl groups can be used to modulate a compound's interaction with biological targets.

The logical workflow for incorporating such a building block in a drug discovery program is outlined below.

Caption: Role of fluorinated building blocks in a drug discovery workflow.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of complex organic molecules. Its unique electronic and steric properties, conferred by the dense fluorination on the aromatic ring, make it an attractive scaffold for the development of novel pharmaceuticals and advanced materials. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and expected analytical data to aid researchers in its application. Further studies are warranted to fully explore the potential of this and related fluorinated benzoic acids in various scientific disciplines.

References

An In-depth Technical Guide to 2,3-Difluoro-4-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid. This class of compounds serves as crucial building blocks in modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and trifluoromethyl (-CF3) groups into organic molecules can significantly alter their physicochemical and biological properties. Properties such as lipophilicity, metabolic stability, and binding affinity for biological targets can be fine-tuned, making these compounds highly valuable in the design of novel pharmaceuticals and agrochemicals.

The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. The highly electronegative nature of fluorine can also influence the acidity of the carboxylic acid group and modulate non-covalent interactions (such as hydrogen bonds and halogen bonds) with protein targets. The trifluoromethyl group, in particular, is a strong electron-withdrawing group and is known to increase lipophilicity, which can improve cell membrane permeability and bioavailability.

This guide provides a comprehensive overview of the known properties, a proposed synthesis protocol, and the potential applications of this compound for professionals in research and development.

Physicochemical and Safety Data

Quantitative data for this compound is summarized below.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 237424-17-8 | [1] |

| Molecular Formula | C₈H₃F₅O₂ | [1] |

| Molecular Weight | 226.10 g/mol | [1] |

| Melting Point | 119-122 °C | |

| Appearance | White to off-white solid/powder | |

| Purity | Typically ≥98% |

Safety and Handling

While a specific, detailed safety data sheet (SDS) for this exact isomer is not widely available, data from closely related fluorinated benzoic acids indicates the following hazard profile. Users must consult the specific SDS provided by their supplier before handling.

| Hazard Statement | Precautionary Statement |

| Causes skin irritation. | Wash skin thoroughly after handling. Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse. |

| Causes serious eye irritation/damage. | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. |

| May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. |

| Harmful if swallowed. | Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

Synthesis of this compound

Below is a proposed experimental protocol based on this general methodology, adapted for the target molecule. The starting material would likely be 1-bromo-2,3-difluoro-4-(trifluoromethyl)benzene.

Proposed Experimental Protocol: Grignard Carboxylation

Materials:

-

1-bromo-2,3-difluoro-4-(trifluoromethyl)benzene

-

Magnesium (Mg) turnings

-

Iodine (I₂) crystal (as initiator)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl), 2M solution

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried to remove moisture.

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 equivalents) into the flask.

-

Add a single crystal of iodine.

-

Flush the system with dry nitrogen.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of 1-bromo-2,3-difluoro-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the aryl bromide solution to the magnesium. The reaction may need gentle heating to initiate, which is indicated by the disappearance of the iodine color and bubble formation.

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the reaction mixture in an ice-water bath.

-

Crush a sufficient quantity of dry ice into a fine powder and add it portion-wise to the vigorously stirred Grignard solution. Caution: Vigorous reaction and CO₂ sublimation will occur.

-

Continue stirring and allow the mixture to slowly warm to room temperature overnight as the excess CO₂ sublimes.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding 2M HCl solution with cooling until the mixture is acidic and all solids have dissolved.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield the final product.[2]

-

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Applications in Research and Drug Development

While specific biological activities for this compound are not prominently documented, its structural motifs are highly relevant in drug design. Fluorinated benzoic acids are key intermediates for creating more complex active pharmaceutical ingredients (APIs).[1]

The general utility of this class of compounds includes:

-

Structure-Activity Relationship (SAR) Studies: These molecules serve as valuable tools for medicinal chemists to probe the binding pockets of target proteins. The systematic addition or repositioning of the fluorine atoms and the trifluoromethyl group can reveal critical interactions that govern drug potency and selectivity.

-

Improving Pharmacokinetic Properties: The -CF₃ group can enhance metabolic stability and membrane permeability. The difluoro substitution pattern further modulates the electronic properties and potential for hydrogen bonding of the entire molecule.

-

Precursors for APIs: Related fluorinated benzoic acids are precursors for drugs targeting a range of conditions. For instance, 2-fluoro-4-(trifluoromethyl)benzoic acid has been used to synthesize compounds that improve the agonistic activity of G protein-coupled receptors. Other isomers are building blocks for potassium channel openers used in epilepsy treatment.

-

Agrochemicals: The robust nature of the C-F bond makes these structures useful in the development of herbicides and pesticides with greater environmental persistence and target specificity.[1]

No specific signaling pathways involving this compound have been identified in the reviewed literature. Therefore, a diagram for this topic cannot be provided at this time. Researchers are encouraged to use this compound as a building block in screening programs to identify novel biological targets.

References

In-Depth Technical Guide: 2,3-Difluoro-4-(trifluoromethyl)benzoic Acid (CAS 237424-17-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-(trifluoromethyl)benzoic acid, identified by the CAS number 237424-17-8, is a fluorinated aromatic carboxylic acid. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and trifluoromethyl substituents. These groups can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a summary of the available information on the properties, structure, and potential applications of this compound.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₈H₃F₅O₂ | [1][2][3] |

| Molecular Weight | 226.10 g/mol | [1][2][3] |

| Appearance | Solid | [4] |

| Melting Point | 119-122 °C | [4][5] |

| Boiling Point | 241.4 ± 40.0 °C at 760 mmHg | [6] |

| Density | 1.6 ± 0.1 g/cm³ | [6] |

| Flash Point | 99.8 ± 27.3 °C | [6] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [6] |

| LogP (calculated) | 2.68 | [6] |

Structure

The chemical structure of this compound consists of a benzene ring substituted with a carboxylic acid group, two fluorine atoms at positions 2 and 3, and a trifluoromethyl group at position 4.

Synonyms:

-

Benzoic acid, 2,3-difluoro-4-(trifluoromethyl)-

-

4-Carboxy-2,3-difluorobenzotrifluoride

Role in Medicinal Chemistry and Drug Discovery

While specific biological activities for this compound are not extensively documented in publicly available literature, fluorinated benzoic acids, in general, serve as crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs). The incorporation of fluorine and trifluoromethyl groups can significantly enhance the pharmacological profile of a drug candidate by:

-

Improving Metabolic Stability: The strong carbon-fluorine bond can block metabolic pathways, leading to a longer half-life of the drug.

-

Enhancing Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.

-

Modulating Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Based on the general role of such compounds, a logical workflow for its application in drug discovery is outlined below.

References

starting materials for 2,3-difluoro-4-(trifluoromethyl)benzoic acid synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic routes for the preparation of 2,3-difluoro-4-(trifluoromethyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. Due to the absence of a directly published synthesis, this document outlines two plausible strategies based on established and analogous chemical transformations. The experimental protocols provided are derived from closely related procedures and may require optimization for the specific target molecule.

Executive Summary

Two primary synthetic pathways are proposed for the synthesis of this compound:

-

Strategy 1: Carboxylation of a Halogenated Precursor. This route involves the initial synthesis of 1-bromo-2,3-difluoro-4-(trifluoromethyl)benzene, followed by a halogen-metal exchange and subsequent carboxylation to yield the desired benzoic acid.

-

Strategy 2: Sandmeyer Reaction from an Aniline Precursor. This pathway begins with the preparation of 2,3-difluoro-4-(trifluoromethyl)aniline, which is then converted to the target benzoic acid through a Sandmeyer-type reaction sequence.

This guide provides detailed, albeit theoretical, experimental protocols for each step, along with tabulated quantitative data from analogous reactions to inform expected yields and reaction conditions.

Strategy 1: Carboxylation of 1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene

This strategy focuses on the late-stage introduction of the carboxylic acid functionality. The key intermediate is a brominated derivative, which allows for a facile halogen-metal exchange followed by quenching with carbon dioxide.

Caption: Synthetic pathway for Strategy 1.

Experimental Protocols

Step 1.1: Synthesis of 2,3-difluoro-4-(trifluoromethyl)aniline

This protocol is adapted from the synthesis of related fluorinated anilines.

A solution of 1,2-difluoro-3-nitro-4-(trifluoromethyl)benzene (1.0 eq) in methanol is subjected to hydrogenation. The reaction vessel is charged with 10% Pd/C (0.05 eq) and the mixture is stirred under a hydrogen atmosphere (50 psi) at 50°C for 2-4 hours.[1] Reaction completion is monitored by TLC or GC-MS. Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 2,3-difluoro-4-(trifluoromethyl)aniline, which may be used in the next step without further purification.

Step 1.2: Sandmeyer Bromination to yield 1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene

This protocol is based on standard Sandmeyer reaction conditions.

To a stirred solution of 2,3-difluoro-4-(trifluoromethyl)aniline (1.0 eq) in 48% hydrobromic acid at 0°C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5°C. The resulting diazonium salt solution is then added portion-wise to a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid at 60°C. The reaction mixture is stirred for 1 hour at this temperature and then cooled to room temperature. The mixture is extracted with diethyl ether, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexanes) to afford 1-bromo-2,3-difluoro-4-(trifluoromethyl)benzene.

Step 1.3: Carboxylation to yield this compound

This protocol is adapted from the ortho-lithiation and carboxylation of fluorinated aromatic compounds.

A solution of 1-bromo-2,3-difluoro-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF is cooled to -78°C under an inert atmosphere. A solution of n-butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise, and the resulting mixture is stirred at -78°C for 1 hour. Dry carbon dioxide gas is then bubbled through the solution for 1-2 hours, or the reaction mixture is poured over crushed dry ice. The mixture is allowed to warm to room temperature, and the reaction is quenched with water. The aqueous layer is separated, washed with diethyl ether, and then acidified with 2 M HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Quantitative Data for Strategy 1 (Analogous Reactions)

| Step | Reaction | Starting Material | Product | Reagents & Conditions | Yield (%) | Reference |

| 1.1 | Reduction of Nitro Group | 1,2-dibromo-4,5-difluoro-3-nitrobenzene | 2,3-difluoroaniline | 10% Pd/C, H₂, Et₃N, MeOH, 50°C | 93 | [1] |

| 1.2 | Sandmeyer Bromination | o-bromoaniline | 1-bromo-2-fluorobenzene | 1) NaNO₂, HCl; 2) HBF₄ | 37 | [2] |

| 1.3 | Lithiation & Carboxylation | 1-bromo-2,3-difluorobenzene | 2,3-difluorobenzoic acid | 1) n-BuLi, THF, -78°C; 2) CO₂ | Not specified | [3][4] |

Strategy 2: Sandmeyer Reaction from 2,3-Difluoro-4-aminobenzoic Acid

This approach involves the early introduction of the carboxylic acid group, followed by the installation of the trifluoromethyl group via a Sandmeyer-type trifluoromethylation reaction.

Caption: Synthetic pathway for Strategy 2.

Experimental Protocols

Step 2.1: Synthesis of 2,3-Difluoro-4-aminobenzoic Acid

This multi-step process involves protection, ortho-lithiation, carboxylation, and deprotection of 2,3-difluoroaniline.

2.1.1. Protection of 2,3-Difluoroaniline: The amino group of 2,3-difluoroaniline (1.0 eq) is protected, for example, as a Boc-derivative by reacting with di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the presence of a base like triethylamine in THF at room temperature.

2.1.2. Ortho-lithiation and Carboxylation: The protected aniline (1.0 eq) is dissolved in anhydrous THF and cooled to -78°C. A strong base such as s-butyllithium or LDA (2.2 eq) is added dropwise to effect ortho-lithiation. The reaction mixture is stirred for 2-3 hours at -78°C before being quenched with an excess of dry carbon dioxide.

2.1.3. Deprotection: The resulting protected aminobenzoic acid is deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield 2,3-difluoro-4-aminobenzoic acid.

Step 2.2: Sandmeyer Trifluoromethylation

This protocol is adapted from general procedures for the Sandmeyer trifluoromethylation of aromatic amines.

To a solution of 2,3-difluoro-4-aminobenzoic acid (1.0 eq) in a mixture of acetonitrile and water, t-butyl nitrite (1.5 eq) is added at 0°C. The reaction mixture is stirred for 30 minutes. In a separate flask, a trifluoromethyl source such as sodium trifluoromethanesulfinate (Langlois' reagent, 2.0 eq) and a copper catalyst (e.g., Cu(I) salt) are combined. The previously prepared diazonium salt solution is then added slowly to this mixture. The reaction is allowed to warm to room temperature and stirred for several hours. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography or recrystallization affords this compound.

Quantitative Data for Strategy 2 (Analogous Reactions)

| Step | Reaction | Starting Material | Product | Reagents & Conditions | Yield (%) | Reference |

| 2.2 | Sandmeyer Trifluoromethylation | Arenediazonium tetrafluoroborates | Trifluoromethylated arenes | NaSO₂CF₃, t-BuOOH, CuBF₄(CH₃CN)₄, tpy, MeCN/H₂O, 45°C | 30-63 | [4] |

| 2.2 | Sandmeyer Trifluoromethylation | Aromatic amines | Trifluoromethylated arenes | 1) t-BuONO, HBF₄; 2) TMSCF₃, CuSCN, Cs₂CO₃, MeCN | High yields | [5][6] |

Conclusion

The synthesis of this compound is achievable through multi-step synthetic sequences. The two strategies outlined in this guide, carboxylation of a halogenated precursor and Sandmeyer trifluoromethylation of an aniline derivative, represent viable approaches. The choice of strategy will likely depend on the availability of starting materials and the specific expertise of the research group. The provided experimental protocols and quantitative data from analogous reactions serve as a strong foundation for the development of a robust and efficient synthesis of this important fluorinated benzoic acid derivative. It is recommended that small-scale trials are conducted to optimize the reaction conditions for each step.

References

- 1. 2,3-Difluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]

- 4. 1-Bromo-2,3-difluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Sandmeyer Trifluoromethylation [organic-chemistry.org]

The Strategic Imperative of Fluorine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, a strategic tool wielded by researchers to enhance pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth technical overview of the multifaceted roles of fluorine in drug design, offering a comprehensive resource for scientists and professionals in the field. By judiciously replacing hydrogen atoms or other functional groups with fluorine, medicinal chemists can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and acidity (pKa). These modifications can translate into improved oral bioavailability, enhanced potency, and a longer duration of action. This paper will explore the fundamental principles behind fluorine's impact, present quantitative data from comparative studies, detail key experimental protocols, and provide visual representations of critical concepts and workflows.

The Physicochemical Impact of Fluorine Substitution

The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the carbon-fluorine (C-F) bond—are central to its transformative effects in medicinal chemistry.[1][2] These characteristics allow for isosteric replacement of hydrogen without significant steric perturbation while inducing profound electronic changes.[1]

Metabolic Stability: Blocking the "Soft Spots"

A primary driver for the use of fluorine in drug design is to enhance metabolic stability.[3] The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[2][4] By strategically placing fluorine at metabolically labile positions, or "soft spots," chemists can block or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability.[4][5] For instance, the introduction of fluorine at benzylic or allylic positions can prevent hydroxylation.[3]

Lipophilicity (LogP): A Double-Edged Sword

Fluorine's effect on lipophilicity is highly context-dependent. A single fluorine substitution on an aromatic ring often leads to a slight increase in lipophilicity (logP).[2][6] This can enhance membrane permeability and absorption.[7] However, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can sometimes decrease lipophilicity due to the molecule's increased polarity.[2][6] This modulation of lipophilicity is a critical tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[3]

Binding Affinity: Fine-Tuning Molecular Interactions

The introduction of fluorine can significantly enhance a drug's binding affinity for its target protein.[1] This can occur through direct interactions, such as the formation of orthogonal multipolar interactions between a C-F bond and a backbone carbonyl group in the protein, or through indirect effects.[8] The strong electron-withdrawing nature of fluorine can alter the electron distribution within the molecule, influencing hydrogen bonding patterns and electrostatic contacts within the protein's binding pocket.[3]

Acidity and Basicity (pKa): Modulating Ionization

As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect, which can significantly alter the pKa of nearby acidic or basic functional groups.[1][2] Fluorination typically lowers the pKa of a nearby acidic group (making it a stronger acid) and lowers the pKa of the conjugate acid of a nearby basic group (making the base weaker).[2] This modulation of pKa can be crucial for optimizing a drug's solubility, absorption, and ability to permeate cell membranes.[1][2]

Quantitative Data: Fluorinated vs. Non-Fluorinated Analogs

The following tables summarize quantitative data from various studies, highlighting the impact of fluorination on key drug properties.

Table 1: Impact of Fluorination on Metabolic Stability

| Compound Pair | Modification | Metabolic Half-life (t½) | Intrinsic Clearance (CLint) | Reference |

| Non-fluorinated Analog | - | Lower | Higher | [4] |

| Fluorinated Analog | Introduction of F | Higher | Lower | [4] |

| Melphalan | - | Shorter | Higher | [5] |

| Fluorinated Melphalan | Introduction of F | Longer | Lower | [5] |

| Gefitinib | - | - | Higher | [9] |

| 2-Fluoro-gefitinib | 2-Fluoro substitution | - | Lower | [9] |

Table 2: Impact of Fluorination on Lipophilicity (LogP)

| Compound Pair | Modification | LogP (Non-Fluorinated) | LogP (Fluorinated) | Reference |

| Phenyl ring | para-Fluoro substitution | Varies | Increase of ~0.3-0.5 units | [3] |

| 2-Thioalkylpyridine | α-Difluoro substitution | Varies | Generally increases | [6] |

| Aromatic Hydroxy/Methoxy | Replacement with F | Generally lower | Generally higher | [10] |

Table 3: Impact of Fluorination on Binding Affinity

| Compound Pair | Target | Modification | Binding Affinity (Fold Increase) | Reference |

| Naphthyridine | DNA Gyrase | C-6 Fluoro substitution (Enoxacin) | 15 | [1] |

| Thrombin Inhibitor | Thrombin | Fluoro substitution on benzyl ring | 6 | [8] |

| Menin-MLL Inhibitor | Menin | Introduction of CF3 group | Significant increase | [8] |

Table 4: Impact of Fluorination on pKa

| Compound Pair | Functional Group | Modification | pKa (Non-Fluorinated) | pKa (Fluorinated) | Reference |

| Piperidine | - | Axial Fluorine | 8.8 | 7.6 | [11] |

| Piperidine | - | Equatorial Fluorine | 8.8 | 6.6 | [11] |

| Acidic/Basic Group | Nearby Functional Group | Introduction of F | Varies | Lowered | [2] |

Experimental Protocols

Determination of Partition Coefficient (LogP)

Methodology: Shake-Flask Method (OECD Guideline 107)

-

Preparation of Solutions: Prepare a saturated solution of the test compound in both n-octanol and water. The two phases should be mutually saturated prior to the experiment.

-

Partitioning: Add a small volume of the concentrated stock solution to a known volume of the two-phase system (n-octanol/water) in a glass vessel.

-

Equilibration: Shake the vessel at a constant temperature until equilibrium is reached. This can take several hours.

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

-

Concentration Measurement: Determine the concentration of the test compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

pKa Measurement

Methodology: Potentiometric Titration

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[12]

-

Sample Preparation: Dissolve a precisely weighed amount of the test compound in a suitable solvent (often water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).[12][13]

-

Titration Setup: Place the sample solution in a thermostatted vessel with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of the burette containing the titrant (a standardized solution of strong acid or base, e.g., 0.1 M HCl or NaOH) into the solution.[12]

-

Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[12]

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the point where half of the compound is ionized.[13][14]

In Vitro Metabolic Stability Assay

Methodology: Liver Microsomal Stability Assay

-

Preparation of Reagents:

-

Thaw cryopreserved liver microsomes (e.g., human, rat, mouse) on ice.

-

Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

Prepare a cofactor solution, typically an NADPH regenerating system.[4]

-

-

Incubation Setup:

-

In a microcentrifuge tube or 96-well plate, add the reaction buffer and the liver microsome suspension.

-

Add the test compound to the microsome suspension and pre-incubate at 37°C for a short period (e.g., 5-10 minutes).[4]

-

-

Initiation of Reaction:

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., ice-cold acetonitrile) to precipitate the proteins.[4]

-

-

Analysis:

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant for the concentration of the parent compound using a suitable analytical method, such as LC-MS/MS.

-

-

Data Calculation:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The metabolic half-life (t½) is determined from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (microsomal protein concentration).[4]

-

Visualizing Key Concepts and Workflows

Caption: The multifaceted impact of fluorine substitution on key drug properties.

Caption: Workflow for an in vitro microsomal metabolic stability assay.

Caption: Generalized signaling pathway of a fluorinated drug.

Conclusion

The strategic incorporation of fluorine is a powerful and versatile tool in the medicinal chemist's armamentarium. Its ability to modulate key physicochemical and pharmacokinetic properties—often in a predictable and fine-tunable manner—has led to the development of numerous successful drugs across a wide range of therapeutic areas.[9][15] A thorough understanding of the principles outlined in this guide, coupled with robust experimental evaluation, will continue to drive the rational design of safer and more effective fluorinated medicines. The future of drug discovery will undoubtedly see an expanded and more sophisticated application of fluorine chemistry, further solidifying its role as a critical element in the development of novel therapeutics.[1][16]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. benchchem.com [benchchem.com]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmacyjournal.org [pharmacyjournal.org]

- 16. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 2,3-difluoro-4-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-difluoro-4-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern, featuring two fluorine atoms and a trifluoromethyl group on the benzoic acid core, imparts distinct physicochemical properties that are highly sought after in the design of novel molecules with enhanced biological activity and material characteristics. This technical guide provides a comprehensive overview of its chemical properties, potential applications, and a plausible synthetic approach, consolidating key data for researchers and developers.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₈H₃F₅O₂. The strategic placement of electron-withdrawing fluorine and trifluoromethyl groups significantly influences its acidity, lipophilicity, and metabolic stability, making it an attractive building block in synthetic chemistry.

| Property | Value | Reference |

| Molecular Weight | 226.1 g/mol | |

| Molecular Formula | C₈H₃F₅O₂ | |

| CAS Number | 237424-17-8 |

Potential Applications in Research and Development

The unique electronic properties of this compound make it a valuable intermediate in several areas of research and development.

Drug Discovery and Medicinal Chemistry

Fluorinated organic molecules are of paramount importance in modern drug design. The incorporation of fluorine atoms and trifluoromethyl groups can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity to its biological target. While specific biological targets for this compound are not yet fully elucidated, compounds with similar structural motifs have shown activity as inhibitors of enzymes such as fatty acid synthase (FAS). The inhibition of FAS is a promising strategy for the development of novel anticancer and antimicrobial agents.

Agrochemicals

In the agrochemical industry, fluorinated compounds are utilized to develop more potent and selective herbicides, fungicides, and insecticides. The trifluoromethyl group, in particular, is known to enhance the biological activity of many pesticides. This compound can serve as a key building block for the synthesis of new agrochemicals with improved efficacy and environmental profiles.

Materials Science

The introduction of fluorine into organic molecules can also impart desirable properties for materials science applications. These properties include thermal stability, chemical resistance, and specific optical and electronic characteristics. As such, this compound could be explored as a monomer or additive in the synthesis of specialty polymers and liquid crystals.

Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established organofluorine chemistry principles. A common strategy for the synthesis of polysubstituted benzoic acids involves the functionalization of a pre-existing aromatic core.

A potential synthetic workflow could involve a multi-step process starting from a commercially available fluorinated or trifluoromethylated benzene derivative. Key transformations could include directed ortho-metalation, halogenation, and subsequent conversion of a functional group to the carboxylic acid.

Caption: Plausible synthetic workflow for this compound.

Potential Biological Signaling Pathway: Fatty Acid Synthesis Inhibition

Based on the structural features of this compound and the known activities of similar compounds, a potential mechanism of action in a biological context is the inhibition of the fatty acid synthesis (FAS) pathway. This pathway is crucial for de novo lipogenesis and is often upregulated in cancer cells and some pathogens.

The FAS pathway is a multi-enzyme system that catalyzes the synthesis of long-chain fatty acids from acetyl-CoA and malonyl-CoA. Inhibition of this pathway can lead to a depletion of lipids necessary for cell membrane formation and energy storage, ultimately inducing apoptosis in rapidly proliferating cells.

Caption: Potential inhibition of the Fatty Acid Synthesis pathway.

Experimental Protocols

As specific experimental data for this compound is limited, the following are generalized protocols for key experimental techniques that would be necessary for its characterization and evaluation.

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (δ) in parts per million (ppm) relative to a standard (e.g., TMS). Analyze the coupling constants (J) to elucidate the connectivity of the atoms.

General Protocol for Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the O-H stretch of the carboxylic acid, the C=O stretch, C-F stretches, and aromatic C-H and C=C vibrations.

General Protocol for Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.